
1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(o-tolyl)piperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(o-tolyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C22H26N6O and its molecular weight is 390.491. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Compounds with similar structures have been known to exhibit antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that compounds with similar structures have shown to inhibit tubulin polymerization, which is crucial for cell division and thus, could potentially lead to antitumoral activity .
Biochemical Pathways
This could potentially lead to cell cycle arrest and apoptosis, thereby exerting an antitumoral effect .
Result of Action
The inhibition of tubulin polymerization could potentially lead to cell cycle arrest and apoptosis, thereby exerting an antitumoral effect .
生物活性
The compound 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(o-tolyl)piperidine-3-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and relevant case studies.
1. Adenosine Receptor Modulation
The compound has shown significant activity as an adenosine receptor modulator , specifically targeting the A2A subtype. Binding affinity studies reveal:
Target | Ki (nM) | ΔG° (kcal/mol) |
---|---|---|
Adenosine receptor A2A (Human) | 2.10 | -11.7 |
Adenosine receptor A2A (Rat) | 43 | -9.5 |
Adenosine receptor A1 (Human) | 210 | -7.8 |
These values indicate a high affinity for the human A2A receptor, suggesting potential applications in neurological disorders where adenosine signaling is involved .
2. Inhibition of Potassium Channels
The compound also exhibits inhibitory effects on the potassium voltage-gated channel subfamily H member 2 (hERG) , which is critical for cardiac repolarization:
Target | IC50 (nM) |
---|---|
Potassium voltage-gated channel hERG | 650 |
This inhibition could have implications for cardiac safety in drug development .
The mechanism by which this compound exerts its effects involves interaction with specific receptors and ion channels. For instance, binding to the A2A receptor may lead to downstream signaling cascades that influence neuronal excitability and neurotransmitter release. The hERG channel inhibition suggests potential risks for arrhythmogenic effects, necessitating careful evaluation during drug development.
Case Studies
Recent studies have explored the therapeutic potential of similar compounds featuring pyrazole and pyrimidine scaffolds:
- Anti-inflammatory Activity : Compounds with similar structures have been evaluated for their anti-inflammatory properties, displaying significant inhibition of cyclooxygenase enzymes (COX). For example, derivatives showed higher selectivity indices compared to standard anti-inflammatory drugs like diclofenac .
- Anticancer Activity : Pyrazole derivatives have demonstrated promising anticancer activities in vitro, particularly against human gastric cancer cell lines by inhibiting specific pathways associated with tumor growth and metastasis .
科学的研究の応用
Anticancer Activity
Studies have indicated that derivatives of pyrimidine and pyrazole compounds exhibit significant anticancer properties. The compound's structure allows it to interact with various molecular targets involved in cancer cell proliferation and survival. For instance, research has shown that similar compounds can inhibit key kinases involved in cancer signaling pathways, leading to reduced tumor growth and enhanced apoptosis in cancer cells .
Antimicrobial Properties
The antimicrobial potential of compounds containing pyrazole and pyrimidine rings has been well-documented. Preliminary studies suggest that 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(o-tolyl)piperidine-3-carboxamide may exhibit antibacterial and antifungal activities. These properties can be attributed to their ability to disrupt microbial cell membranes or interfere with essential metabolic pathways .
Neurological Disorders
Compounds with similar structures have been explored for their neuroprotective effects and potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. The ability of this compound to cross the blood-brain barrier could facilitate its application as a therapeutic agent targeting neurodegenerative processes .
Case Studies
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound exhibits favorable interactions with proteins involved in cancer progression and microbial resistance mechanisms, indicating its potential as a lead compound for drug development .
特性
IUPAC Name |
1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-N-(2-methylphenyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O/c1-15-7-4-5-9-19(15)25-22(29)18-8-6-10-27(13-18)20-12-21(24-14-23-20)28-17(3)11-16(2)26-28/h4-5,7,9,11-12,14,18H,6,8,10,13H2,1-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJNPRMSMRMYIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CCCN(C2)C3=NC=NC(=C3)N4C(=CC(=N4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。